7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Description
7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 2055661-94-2) is a bicyclic heterocyclic compound featuring a partially saturated quinolinone core substituted with bromine at position 7 and fluorine at position 3. This compound is commercially available with ≥97% purity and is utilized as a key intermediate in synthesizing bioactive molecules .
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7BrFNO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h3-4H,1-2H2,(H,12,13) |
InChI Key |
MLCADOXVYIFCGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 7th position.
Fluorination: Introduction of the fluorine atom at the 5th position.
Cyclization: Formation of the quinolinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds in the quinolinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the dihydroquinolinone scaffold significantly influence biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Substituent Effects on Dihydroquinolinone Derivatives
Key Observations :
- Halogen Position : Bromine at C7 (as in the target compound) optimizes receptor binding in CNS targets compared to C6 or C8 isomers .
- Fluorine vs. Methoxy/Hydroxyl : Fluorine at C5 enhances lipophilicity and membrane permeability compared to polar groups like hydroxyl or methoxy in CHNQD-00603 .
- Steric Modifications : 4,4-Dimethyl substitution (e.g., 5-Bromo-4,4-dimethyl) reduces solubility but may improve metabolic stability .
Key Observations :
- Ring Modifications: Opening the dihydroquinolinone ring (e.g., derivatives 10a–m) reduces 5-HT1A affinity, emphasizing the necessity of the bicyclic structure .
- Substituent Synergy : Bromine and fluorine in the target compound may synergize to optimize steric and electronic interactions with CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
